molecular formula C23H20FN3O2 B4339263 2-amino-1-(4-fluorophenyl)-4-(3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

2-amino-1-(4-fluorophenyl)-4-(3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Cat. No.: B4339263
M. Wt: 389.4 g/mol
InChI Key: YPAVHVSMPLLKCN-UHFFFAOYSA-N
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Description

2-Amino-1-(4-fluorophenyl)-4-(3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a polycyclic quinoline derivative characterized by:

  • 1-(4-Fluorophenyl): An electron-withdrawing substituent at position 1, enhancing metabolic stability and binding interactions.
  • 4-(3-Methoxyphenyl): A methoxy group at the meta position of the phenyl ring at position 4, influencing steric and electronic properties.
  • 5-Oxo-hexahydroquinoline core: A partially saturated quinoline scaffold, balancing rigidity and flexibility for target engagement.

This compound belongs to a class of α-cyanothioacetamide derivatives reported for analgesic activity .

Properties

IUPAC Name

2-amino-1-(4-fluorophenyl)-4-(3-methoxyphenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN3O2/c1-29-17-5-2-4-14(12-17)21-18(13-25)23(26)27(16-10-8-15(24)9-11-16)19-6-3-7-20(28)22(19)21/h2,4-5,8-12,21H,3,6-7,26H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPAVHVSMPLLKCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2C(=C(N(C3=C2C(=O)CCC3)C4=CC=C(C=C4)F)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Pharmacological Comparison with Analogs

Substituent Effects on Toxicity and Activity

The table below compares substituents, toxicity, and analgesic activity of key analogs:

Compound (Source) R1 (Position 1) R2 (Position 4) Toxicity Class (LD50) Analgesic Activity (Dose)
Target Compound 4-Fluorophenyl 3-Methoxyphenyl Not reported Not reported
OCO 5184 Unspecified 3,4-Dimethoxyphenyl 4th (≥1000 mg/kg) High (5 mg/kg)
CV 1252 4-Fluorophenyl 4-Hydroxy-3-methoxyphenyl 5th (≥5000 mg/kg) High (5 mg/kg)
4k () 4-Chlorophenyl 4-Methoxyphenyl Not reported Not reported
Key Observations:
  • Toxicity : The 3,4-dimethoxyphenyl group in OCO 5184 correlates with higher toxicity (Class 4), while the 4-hydroxy-3-methoxyphenyl in CV 1252 reduces toxicity (Class 5). The target compound’s 3-methoxyphenyl may balance activity and safety.
  • Activity : Analgesic efficacy at 5 mg/kg is retained across analogs with electron-donating substituents (e.g., methoxy), suggesting the target’s 3-methoxy group may preserve activity.

Electronic and Steric Modifications

  • 4-Fluorophenyl vs. 4-Chlorophenyl (Position 1): The target’s 4-fluoro group (smaller, electronegative) may enhance metabolic stability compared to 4-chloro in 4k , which has higher steric bulk. Chlorophenyl analogs (e.g., 2-Amino-1-(4-chlorophenyl)-4-(3-nitrophenyl)-..., ) show increased reactivity due to nitro groups but lack toxicity data.
  • 3-Methoxyphenyl vs. Para-methoxy groups (e.g., ) increase steric hindrance, possibly reducing off-target effects.

Analytical Data

  • NMR : Similar to 4k ( ), the target compound’s ¹H NMR would show aromatic protons at δ 6.8–7.4 ppm and methoxy singlet at δ ~3.8 ppm.
  • Crystallography: Polycyclic quinoline derivatives (e.g., ) exhibit planar cores with substituent-dependent packing motifs.

Pharmacological Implications

  • Toxicity-SAR : Electron-donating groups (e.g., methoxy) reduce acute toxicity compared to electron-withdrawing substituents (e.g., nitro in ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-amino-1-(4-fluorophenyl)-4-(3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
Reactant of Route 2
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2-amino-1-(4-fluorophenyl)-4-(3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

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